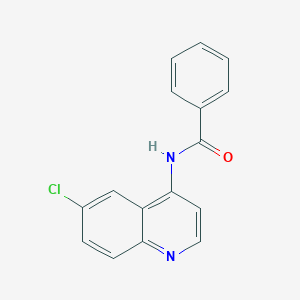

N-(6-chloroquinolin-4-yl)benzamide

Description

Properties

IUPAC Name |

N-(6-chloroquinolin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-12-6-7-14-13(10-12)15(8-9-18-14)19-16(20)11-4-2-1-3-5-11/h1-10H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVATZQIXIVPLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloroquinolin-4-yl)benzamide typically involves the reaction of 6-chloroquinoline-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(6-chloroquinolin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of quinoline-4-ylbenzylamine derivatives.

Substitution: Formation of N-(6-substituted-quinolin-4-yl)benzamide derivatives.

Scientific Research Applications

Anticancer Properties

N-(6-chloroquinolin-4-yl)benzamide and its derivatives have been studied for their anticancer potential. Research indicates that compounds with a quinoline structure can exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of quinoline have shown promising results in inhibiting cell growth in human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) .

Case Study: Antiproliferative Activity

A study reported a derivative of N-(quinolin-2-yl)benzamide that demonstrated notable antiproliferative effects, suggesting that structural modifications could enhance efficacy against specific cancer types . The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds within this class have shown activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial membrane integrity and interference with essential metabolic pathways .

Comparative Studies

In comparative studies, several derivatives were synthesized and evaluated for their antibacterial activity. One notable compound exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against MRSA, indicating strong antibacterial potency .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| HSGN-94 | 0.25 | MRSA |

| KKL-35 | Varies | E. coli |

Receptor Modulation

Another significant application of this compound is its role as a receptor modulator. Research has highlighted its potential as an antagonist for various receptors, including the melanin-concentrating hormone receptor (MCH1R), which is implicated in obesity and metabolic disorders .

Mechanistic Insights

The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in central nervous system disorders. The modulation of receptor activity can lead to significant physiological effects, including appetite regulation and energy homeostasis .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the quinoline ring or the benzamide moiety can significantly alter biological activity. For example, introducing different substituents can enhance receptor affinity or selectivity .

Mechanism of Action

The mechanism of action of N-(6-chloroquinolin-4-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. Additionally, it can interfere with the function of cellular membranes and proteins, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinoline-4-carboxamide: A compound with similar biological activities but lacking the chloro group.

N-(6-bromoquinolin-4-yl)benzamide: A bromine-substituted analogue with potentially different reactivity and biological properties.

Uniqueness: N-(6-chloroquinolin-4-yl)benzamide is unique due to the presence of the chloro group at the 6-position, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.

Biological Activity

N-(6-chloroquinolin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

- Formation of the Quinoline Ring : Starting from aniline derivatives, the quinoline structure is synthesized using methods such as Skraup or Friedländer synthesis.

- Chlorination : The quinoline ring undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride.

- Benzamide Formation : An amide coupling reaction introduces the benzamide group, often utilizing carbodiimides or acyl chlorides.

This compound can also undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

2. Biological Activities

This compound has shown promising biological activities in several studies:

2.1 Antimicrobial Activity

A recent study evaluated a series of compounds similar to this compound for their antibacterial properties against gram-positive bacteria and mycobacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. For instance, derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

2.2 Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. It demonstrated significant cytotoxicity against several cancer types while showing minimal toxicity to primary mammalian cells. This selectivity suggests potential as a therapeutic agent in oncology .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Key observations include:

- Chlorine Substitution : The presence of chlorine at the 6-position on the quinoline ring enhances antimicrobial efficacy.

- Benzamide Moiety : This part of the molecule may interact with protein targets, contributing to its anticancer properties.

4. Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

5. Conclusion

This compound is a compound with substantial potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and structure-activity relationships will likely yield further insights into its therapeutic applications.

Q & A

Q. Physicochemical Data :

- LogP: 3.2 (calculated via ChemAxon)

- Aqueous solubility: 0.05 mg/mL (pH 7.4) .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compile data from ≥5 independent studies. Use statistical tools (e.g., RevMan) to assess heterogeneity (I² statistic) .

- Experimental Replication : Standardize assays (e.g., HDAC isoform specificity, cell passage number) to minimize variability .

- Case Example : Discrepancies in antiproliferative activity (EC50: 2.3 vs. 8.7 µM) may arise from differences in cell viability assays (MTT vs. resazurin). Validate with dual assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.